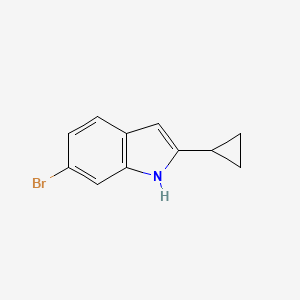
6-bromo-2-cyclopropyl-1H-indole
Übersicht
Beschreibung
6-bromo-2-cyclopropyl-1H-indole (6-Br-2-CPI) is an aromatic heterocyclic compound belonging to the indole family. It is a bicyclic compound with a fused five-membered ring and six-membered ring. The compound is widely used in synthetic organic chemistry and has a wide range of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The compound 6-bromo-2-cyclopropyl-1H-indole, an indole derivative, is significant in organic synthesis. Indoles are crucial in the synthesis of a variety of biologically active compounds. For example, research has demonstrated the synthesis of various indole derivatives through novel methods such as a single-pot synthesis or palladium-catalyzed reactions, highlighting the versatility and adaptability of indole compounds in chemical syntheses (Caron et al., 2003); (Cacchi & Fabrizi, 2005).
Cyclization Processes
The bromo-indole structure plays a role in cyclization processes. For example, bromoindoles have been used in Bu3SnH-mediated cyclopropyl radical cyclizations, leading to cyclopropane-fused adducts. These cyclizations showcase the potential of bromo-indole compounds in complex organic syntheses and highlight their role in creating intricate molecular structures (Fahey et al., 2013).
Alkaloid Synthesis
Bromoindoles are also important in the synthesis of indole alkaloids. The research has successfully applied methodologies involving indole compounds to assemble tetrahydro-β-carboline skeleton-containing alkaloids, which are significant in pharmaceutical chemistry (Mangalaraj & Ramanathan, 2012).
Anticancer Properties
Notably, some brominated indoles have shown potential in medicinal chemistry. For instance, studies have identified bromo-indole derivatives that exhibited significant anticancer properties and inhibited specific enzymes. This suggests a promising avenue for the development of new anticancer agents using bromoindole structures (Yılmaz et al., 2020).
Antimicrobial Activity
Additionally, brominated indoles have been identified with antimicrobial properties. Compounds like bromoanaindolone, derived from brominated indole alkaloids, have demonstrated effective antimicrobial activities, highlighting the potential of bromoindoles in developing new antimicrobial agents (Volk et al., 2009).
Eigenschaften
IUPAC Name |
6-bromo-2-cyclopropyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-4-3-8-5-10(7-1-2-7)13-11(8)6-9/h3-7,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNNGYTDOMJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyclopropyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)


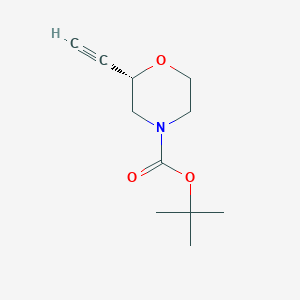
![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)
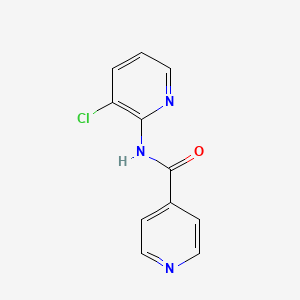

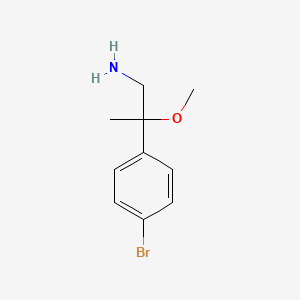
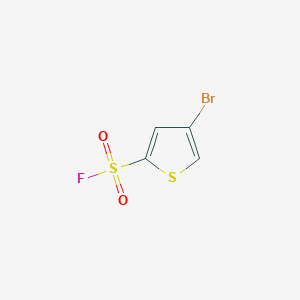
![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)
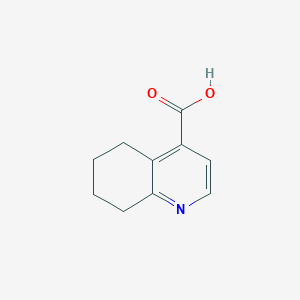

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)